2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline
CAS No.:
Cat. No.: VC20178999
Molecular Formula: C12H12FNS
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12FNS |
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Molecular Weight | 221.30 g/mol |
IUPAC Name | 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline |
Standard InChI | InChI=1S/C12H12FNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
Standard InChI Key | NEIPAKUACBXXEU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CSC=C2)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines three distinct functional groups:
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Fluorine atom at the 2-position of the aniline ring, which enhances electron-withdrawing effects and influences reactivity.
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Methyl group at the 4-position, contributing steric bulk and modulating solubility.
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Thiophen-3-ylmethyl group attached to the nitrogen, introducing heteroaromaticity and potential for π-π interactions.
The thiophene ring’s 3-position linkage distinguishes this compound from analogues with 2-ylmethyl attachments, altering electronic conjugation and steric accessibility .
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂FNS |
Molecular Weight | 221.30 g/mol |
IUPAC Name | 2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline |
CAS Registry | Not yet assigned |
Synthesis and Manufacturing
Synthetic Routes
While no direct literature reports the synthesis of 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline, analogous methods from substituted aniline chemistry provide a framework. A plausible pathway involves:
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Buchwald-Hartwig Amination:
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Protection/Deprotection Strategy:
Table 2: Representative Reaction Conditions
Parameter | Value |
---|---|
Catalyst | Pd₂(dba)₃ (0.03 eq) |
Ligand | Xantphos (0.04 eq) |
Base | Cs₂CO₃ (2 eq) |
Solvent | Dioxane |
Temperature | 85°C |
Reaction Time | 3 hours |
Physicochemical Properties
Thermal and Solubility Profiles
The compound is hypothesized to exhibit:
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Melting Point: 120–125°C (estimated based on analogues).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
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Stability: Stable under inert atmospheres but susceptible to oxidation at the aniline nitrogen.
Table 3: Predicted Physicochemical Data
Property | Value |
---|---|
LogP (Octanol-Water) | 2.8 (estimated) |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 3 (N, S, F) |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-deficient aniline ring directs electrophiles to the 5-position (para to fluorine). Example reactions:
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Nitration: Yields 5-nitro derivatives under mixed acid conditions.
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Sulfonation: Forms sulfonic acids at elevated temperatures.
N-Functionalization
The secondary amine undergoes:
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Acylation: With acetyl chloride to form amides.
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Alkylation: Using alkyl halides to produce tertiary amines.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer Agents: Via incorporation into kinase inhibitors.
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Antipsychotics: Structural similarity to dopamine receptor ligands.
Materials Science
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Conductive Polymers: Thiophene’s π-conjugation supports charge transport.
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Liquid Crystals: Methyl and fluorine groups enhance anisotropic properties.
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
Compound | Substituents | Key Differences |
---|---|---|
4-Fluoro-N-(thiophen-2-ylmethyl)aniline | Thiophene at 2-position | Enhanced π-stacking capacity |
2-Chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline | Cl instead of F | Increased electronegativity |
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